molecular formula C6H7ClN2O B2452122 2-chloro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one CAS No. 1260878-98-5

2-chloro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one

Cat. No.: B2452122
CAS No.: 1260878-98-5
M. Wt: 158.59
InChI Key: OLWHWHMELLDQPV-UHFFFAOYSA-N
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Description

2-chloro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of 1-methyl-1H-pyrazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. This might involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are commonly used.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are typical oxidizing conditions.

Major Products Formed

    Nucleophilic substitution: Products include substituted pyrazoles with various functional groups replacing the chlorine atom.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: Products include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-chloro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound is used in the development of pesticides and herbicides.

    Material Science: It is used in the synthesis of advanced materials with specific properties for industrial applications.

    Biological Studies: The compound is used in biochemical assays and studies to understand its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole: A precursor in the synthesis of 2-chloro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one.

    2-chloro-1-(1H-pyrazol-5-yl)ethan-1-one: Similar structure but without the methyl group on the pyrazole ring.

    1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one: Lacks the chlorine atom.

Uniqueness

This compound is unique due to the presence of both the chlorine atom and the methyl group on the pyrazole ring. This combination of functional groups provides specific reactivity and properties that can be exploited in various chemical reactions and applications.

Properties

IUPAC Name

2-chloro-1-(2-methylpyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-9-5(2-3-8-9)6(10)4-7/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWHWHMELLDQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260878-98-5
Record name 2-chloro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one
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